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Compound of Interest

Compound Name: 3,3'-Diaminobenzophenone

Cat. No.: B177173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3'-
Diaminobenzophenone (3,3'-DABP), a key intermediate in the synthesis of various polymers

and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural integrity and purity of 3,3'-Diaminobenzophenone can be effectively determined

through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR,

¹³C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference

and comparison.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. Due to the symmetrical nature of 3,3'-Diaminobenzophenone, the number of

unique signals in both ¹H and ¹³C NMR spectra is less than the total number of atoms, as

chemically equivalent nuclei resonate at the same frequency.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 - 7.3 Multiplet 4H Aromatic C-H

~6.8 - 7.0 Multiplet 4H Aromatic C-H

~5.3 Singlet (broad) 4H -NH₂

¹³C NMR Spectral Data

Reference: SpectraBase

Chemical Shift (δ) ppm Assignment

195.5 C=O

149.2 C-NH₂

138.7 Quaternary Aromatic C

129.1 Aromatic C-H

118.2 Aromatic C-H

116.8 Aromatic C-H

114.4 Aromatic C-H

Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 3,3'-Diaminobenzophenone is characterized by the presence of amine (N-H),

carbonyl (C=O), and aromatic (C=C and C-H) vibrations.

FTIR Peak Table

Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H Stretch (Amine)

3050 - 3000 Medium Aromatic C-H Stretch

1650 - 1630 Strong C=O Stretch (Ketone)

1620 - 1580 Medium to Strong
N-H Bend (Amine) & C=C

Stretch (Aromatic)

1500 - 1400 Medium C=C Stretch (Aromatic)

800 - 650 Strong
Aromatic C-H Bend (Out-of-

plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The

spectrum of 3,3'-Diaminobenzophenone exhibits absorption bands characteristic of

benzophenone derivatives, influenced by the presence of the amino groups.

UV-Vis Absorption Data

Solvent: Ethanol

λmax (nm)
Molar Absorptivity (ε)
(L·mol⁻¹·cm⁻¹)

Electronic Transition

~250 Not Reported π → π

~340 Not Reported n → π

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data presented above are crucial for

reproducibility and accurate interpretation.

NMR Spectroscopy
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Sample Preparation:

A sample of 3,3'-Diaminobenzophenone (typically 5-10 mg) is dissolved in approximately

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0 ppm.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance signal intensity.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.
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Sample Preparation

Data Acquisition Data Analysis

3,3'-Diaminobenzophenone Dissolution in
Deuterated Solvent

FTIR Spectrometer
 IR (KBr Pellet)

NMR Spectrometer
 NMR

UV-Vis Spectrophotometer UV-Vis

NMR Spectra
(1H, 13C)

IR Spectrum

UV-Vis Spectrum

Click to download full resolution via product page

General workflow for spectroscopic analysis.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground 3,3'-Diaminobenzophenone is mixed with about

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is thoroughly ground to a fine, homogeneous powder.

A portion of the powder is placed in a pellet-forming die and pressed under high pressure

(typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b177173?utm_src=pdf-body-img
https://www.benchchem.com/product/b177173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

Background: A background spectrum of the empty sample compartment is recorded and

automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation:

A stock solution of 3,3'-Diaminobenzophenone is prepared by accurately weighing a small

amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or methanol)

in a volumetric flask.

The stock solution is then serially diluted to prepare a working solution with a concentration

that results in an absorbance reading within the linear range of the instrument (typically

between 0.1 and 1.0).

Instrumentation and Parameters:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.

Wavelength Range: The spectrum is typically recorded from 200 nm to 800 nm.

Cuvettes: Quartz cuvettes with a 1 cm path length are used.

Blank: The pure solvent is used as a blank to zero the absorbance of the instrument.

Scan Speed: A medium scan speed is generally appropriate.
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NMR Spectroscopy IR Spectroscopy UV-Vis Spectroscopy

Sample Prep:
~7mg in 0.7mL DMSO-d6

Acquisition:
400 MHz Spectrometer

Processing:
Fourier Transform

Sample Prep:
~1mg in 150mg KBr Pellet

Acquisition:
FTIR Spectrometer (4000-400 cm-1)

Processing:
Background Subtraction

Sample Prep:
Dilute solution in Ethanol

Acquisition:
UV-Vis Spectrophotometer (200-800 nm)

Processing:
Baseline Correction

Click to download full resolution via product page

Overview of experimental protocols.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Properties
of 3,3'-Diaminobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177173#3-3-diaminobenzophenone-spectral-data-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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